molecular formula C5H7ClN4O B10904003 4-chloro-1-methyl-1H-pyrazole-3-carbohydrazide

4-chloro-1-methyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B10904003
M. Wt: 174.59 g/mol
InChI Key: FIULMAXFNSQSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-1-methyl-1H-pyrazole-3-carbohydrazide is a chemical compound with the molecular formula C5H7ClN4O. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carbohydrazide typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid+hydrazine hydrateThis compound\text{4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid} + \text{hydrazine hydrate} \rightarrow \text{this compound} 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid+hydrazine hydrate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-methyl-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-1-methyl-1H-pyrazole-3-carbohydrazide is used as an intermediate in the synthesis of more complex pyrazole derivatives. These derivatives are valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new drugs targeting various diseases.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It is investigated for its activity against cancer cells, bacteria, and viruses.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its derivatives are employed as herbicides, fungicides, and insecticides.

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their metabolic pathways. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-methyl-1H-pyrazole-3-carbohydrazide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C5H7ClN4O

Molecular Weight

174.59 g/mol

IUPAC Name

4-chloro-1-methylpyrazole-3-carbohydrazide

InChI

InChI=1S/C5H7ClN4O/c1-10-2-3(6)4(9-10)5(11)8-7/h2H,7H2,1H3,(H,8,11)

InChI Key

FIULMAXFNSQSLE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NN)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.